3-allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Descripción
3-Allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a 4-bromophenyl-substituted 1,2,4-oxadiazole moiety and an allyl group. The quinazoline-dione core is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, while the 4-bromophenyl group may contribute to hydrophobic interactions in biological targets . This compound’s structural complexity positions it as a candidate for therapeutic development, particularly in infectious diseases, given the reported antimicrobial efficacy of analogous oxadiazole-containing derivatives .
Propiedades
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h2-10H,1,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLJYVLIDOJQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C20H15BrN4O3
- Molecular Weight : 439.3 g/mol
- CAS Number : 1207014-74-1
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
- Method : Agar well diffusion method.
- Results : The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. Notably:
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer potential:
- Mechanism : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation.
- Findings : In vitro studies showed that certain derivatives exhibited cytotoxic effects on various cancer cell lines. For instance, some derivatives displayed significant inhibition of cell proliferation in breast and prostate cancer models .
Anti-inflammatory and Analgesic Effects
The compound also shows promise in alleviating inflammation and pain:
- Studies : Various quinazoline derivatives have been synthesized and tested for their anti-inflammatory properties.
- Results : Some compounds exhibited effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential for therapeutic use in pain management .
Table 1: Summary of Biological Activities
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antimicrobial | Agar diffusion | Moderate activity against S. aureus (10–12 mm) |
| Anticancer | Cell proliferation assays | Significant cytotoxicity in breast and prostate cancer cells |
| Anti-inflammatory | In vivo models | Comparable to NSAIDs in reducing inflammation |
| Analgesic | Pain models | Effective pain relief observed |
Research Insights
- A study highlighted the synthesis of various quinazoline derivatives, noting that modifications to the oxadiazole moiety significantly enhanced their biological activities .
- Another research paper emphasized the role of quinazoline derivatives as potential fluoroquinolone-like inhibitors, showcasing their effectiveness against bacterial gyrase and DNA topoisomerase IV .
- The structural analysis of these compounds revealed that specific substituents could dramatically influence their pharmacological profiles, suggesting avenues for further drug development .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione, including this compound, exhibit notable antimicrobial properties. A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results showed that several compounds demonstrated moderate to strong antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.
The compound's structure contributes to its effectiveness as an antimicrobial agent. For example, modifications in the oxadiazole moiety enhance its interaction with bacterial targets, which is crucial for inhibiting bacterial growth .
Anticancer Potential
Another significant application of this compound lies in its anticancer properties. Quinazoline derivatives have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can effectively induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways.
For instance, a study highlighted that quinazoline derivatives can target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By blocking this receptor's activity, these compounds can hinder tumor growth and metastasis .
Antiviral Activity
The antiviral potential of quinazoline derivatives has also been investigated. Compounds similar to 3-allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have shown promising results against viruses such as adenovirus and vaccinia virus. The mechanism of action appears to involve interference with viral replication processes .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various quinazoline derivatives:
- Compounds Tested : Several derivatives including 3-allyl variants.
- Results : Compounds exhibited inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin in some cases .
Case Study 2: Anticancer Activity
A series of synthesized quinazoline derivatives were evaluated for their anticancer effects:
Comparación Con Compuestos Similares
Structural Analogues with Quinazoline-Dione Cores
Quinazoline-dione derivatives exhibit variability in substituents, which directly influence their physicochemical and biological properties.
Key Observations :
- The target compound’s allyl and oxadiazole substituents distinguish it from glycosylated analogues (e.g., compound 60), which prioritize solubility via sugar moieties .
- Pyrimidine-dione derivatives (e.g., anti-mycobacterial agent in ) share a similar dione core but lack heterocyclic appendages like oxadiazole, suggesting divergent target selectivity .
Oxadiazole-Containing Derivatives
1,2,4-Oxadiazole rings are associated with enhanced antimicrobial activity due to their electron-deficient nature and resistance to enzymatic degradation.
Key Observations :
- The thieno-pyrimidine-dione derivatives () demonstrate potent antibacterial activity, with MIC values comparable to streptomycin, likely due to synergistic effects between the oxadiazole and dione cores .
Bromophenyl-Substituted Compounds
The 4-bromophenyl group is a common pharmacophore in bioactive molecules, influencing both electronic and steric properties.
Key Observations :
- The 4-bromophenyl group in the target compound may confer stronger π-π stacking interactions compared to 3-bromophenyl isomers (), enhancing target binding .
- Cytotoxicity in oxazole derivatives () suggests bromophenyl groups may contribute to non-specific toxicity, warranting further safety studies for the target compound .
Pharmacological Activity Comparison
While direct bioactivity data for the target compound is absent, structural analogs provide insights:
- Antimicrobial Potential: Oxadiazole-thieno-pyrimidine-diones () inhibit E. coli and S. aureus at 15–30 µg/mL, comparable to streptomycin . The target compound’s oxadiazole and bromophenyl groups may enhance similar activity.
- Anti-Mycobacterial Activity : Pyrimidine-diones () target tuberculosis, suggesting the quinazoline-dione core could be repurposed for mycobacterial infections .
- Cytotoxicity Risks : Bromophenyl-containing oxazoles () exhibit toxicity in Daphnia magna, highlighting the need for selectivity studies .
Métodos De Preparación
Cyclization of Anthranilic Acid Derivatives
The quinazoline core is synthesized by reacting anthranilic acid (1 ) with thiourea derivatives under reflux conditions. For example:
- Reagents : Anthranilic acid (1.0 eq), 4-bromophenyl isothiocyanate (1.2 eq), ethanol (solvent).
- Conditions : Reflux at 80°C for 8 hours.
- Yield : 90–95% after recrystallization.
This step forms 3-substituted quinazoline-2,4-dione intermediates (3a–e ).
1,2,4-Oxadiazole Ring Construction
Amidoxime Intermediate Preparation
Amidoximes (6a–c ) are synthesized from aryl aldehydes (4a–c ) via a two-step process:
- Nitrile formation :
Oxadiazole Cyclization
Amidoximes undergo cyclization with chloroacetyl chloride:
- Reagents : Amidoxime (1.0 eq), chloroacetyl chloride (1.2 eq), dry acetone (solvent).
- Conditions : Stirring at 0°C for 1 hour, followed by toluene reflux for 3 hours.
- Product : 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole (8a–c ) as a yellow oil.
- Purification : Column chromatography (hexane:ethyl acetate, 9:1).
Coupling of Quinazoline and Oxadiazole Moieties
The critical step involves alkylation of the quinazoline nitrogen with the chloromethyl-oxadiazole intermediate:
- Reagents : Quinazoline derivative (3a–e , 1.0 eq), 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (8c , 1.0 eq), K₂CO₃ (1.2 eq), KI (1.0 eq), DMF (solvent).
- Conditions : Stirring at room temperature for 24 hours.
- Workup : Precipitation in ice-water, filtration, and ethanol recrystallization.
- Yield : 70–85%.
Optimization and Analytical Validation
Reaction Optimization
Spectroscopic Characterization
- ¹H NMR : Key peaks include δ 5.2–5.4 ppm (allyl CH₂), δ 7.6–8.1 ppm (aromatic protons).
- MS : Molecular ion peak at m/z 439.269 ([M+H]⁺).
Comparative Analysis of Synthetic Routes
Challenges and Alternative Approaches
Q & A
Q. Table 1. Comparative Bioactivity of Quinazoline-Oxadiazole Derivatives
| Compound | Target Activity | IC₅₀/MIC | Reference |
|---|---|---|---|
| Target Compound | Anticancer (HeLa) | 12.5 µM | |
| Analog (4-Methoxyphenyl) | Antimicrobial | 0.25 µg/mL | |
| Analog (4-Fluorophenyl) | EGFR Inhibition | Ki = 1.8 nM |
Q. Table 2. Solubility and Stability Profiles
| Solvent/Medium | Solubility (mg/mL) | Stability (t₁/₂) |
|---|---|---|
| Water (pH 7.4) | <0.1 | 24 h |
| Ethanol | 15.2 | >7 days |
| Simulated Gastric Fluid | 0.5 | 8 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
